1-Methoxy-3-phenoxybenzene

Catalog No.
S516118
CAS No.
1655-68-1
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-3-phenoxybenzene

CAS Number

1655-68-1

Product Name

1-Methoxy-3-phenoxybenzene

IUPAC Name

1-methoxy-3-phenoxybenzene

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-14-12-8-5-9-13(10-12)15-11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

CBVXNDCIOLXDFD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

3-Phenoxyanisole

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2

The exact mass of the compound 1-Methoxy-3-phenoxybenzene is 200.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57097. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Methoxy-3-phenoxybenzene (CAS 1655-68-1), also known as m-phenoxyanisole or 3-methoxydiphenyl ether, is a meta-substituted diaryl ether utilized as a specialized building block in advanced organic synthesis and materials science [1]. Unlike simple anisole or unsubstituted diphenyl ether, its dual ether functionality—comprising both methoxy and phenoxy groups in a meta relationship—imparts unique electronic properties and regioselectivity. In industrial and laboratory procurement, it is primarily sourced as a precursor for highly substituted aromatic intermediates, specialized poly(arylene ether) monomers, and complex spirocyclic ligands used in asymmetric catalysis. Its baseline physical properties ensure compatibility with standard high-temperature condensation, halogenation, and cross-coupling workflows.

Substituting 1-methoxy-3-phenoxybenzene with its ortho- or para- isomers (e.g., 1-methoxy-2-phenoxybenzene) or unsubstituted diphenyl ether fundamentally alters both synthetic reactivity and thermal stability. In electrophilic aromatic substitution, the meta-methoxy group synergizes differently with the phenoxy directing group compared to ortho/para isomers, leading to higher degrees of substitution (e.g., triacylation versus diacylation) and distinct demethylation vulnerabilities under Lewis acidic conditions [1]. Furthermore, the meta- substitution pattern prevents the intramolecular hydrogen bonding observed in ortho-phenoxyanisole radicals, directly shifting pyrolytic degradation pathways from intramolecular H-transfer to ring-reduction and CO-elimination [2]. Consequently, buyers targeting specific multi-substituted intermediates or spirocyclic scaffolds cannot use generic isomers without completely derailing the intended synthetic or pyrolytic route.

Friedel-Crafts Acylation Capacity and Regioselectivity

In Friedel-Crafts acylation using acetyl chloride and anhydrous aluminum chloride, the substitution pattern of the methoxydiphenyl ether strictly dictates the extent of acylation. While 2-methoxy- and 4-methoxydiphenyl ethers yield diacetyl derivatives, 1-methoxy-3-phenoxybenzene (the meta isomer) principally forms a triacetyl derivative [1]. Additionally, the meta isomer exhibits a distinct propensity for the cleavage of the methoxy methyl radical under these conditions, yielding the corresponding phenolic derivative alongside triacylation [1].

Evidence DimensionMaximum acylation degree under standard Friedel-Crafts conditions
Target Compound DataTriacetyl derivative formed (with concurrent demethylation)
Comparator Or Baseline2-methoxy- and 4-methoxydiphenyl ethers (Diacetyl derivatives formed)
Quantified Difference+1 acetyl group added per molecule for the meta isomer
ConditionsAcetyl chloride, anhydrous AlCl3

Essential for buyers synthesizing highly functionalized aromatic cores, as the meta isomer uniquely allows for tri-substitution in a single synthetic step.

Precursor Efficiency for Spirocyclic Chiral Ligands

1-Methoxy-3-phenoxybenzene serves as the specific, structurally required starting material for the two-step synthesis of 9,9'-spirobixanthene-1,1'-diol [1]. This spirocyclic diol is a critical intermediate in manufacturing spiro monodentate phosphoramidite ligands. When applied in Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, the ligand derived from this specific meta-phenoxyanisole precursor achieves exceptional enantioselectivities exceeding 99% ee, outperforming many standard bidentate ligands [1].

Evidence DimensionEnantiomeric excess (ee) in Rh-catalyzed hydrogenation using derived ligand
Target Compound Data>99% ee (using 9,9'-spirobixanthene-1,1'-diol derived from m-phenoxyanisole)
Comparator Or BaselineStandard monodentate ligands (often <95% ee)
Quantified DifferenceNear-perfect enantioselectivity (>99% ee) enabled by the specific spiro scaffold
ConditionsRh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives

Validates the procurement of this exact compound for pharmaceutical manufacturers and contract research organizations (CROs) synthesizing proprietary chiral ligands.

Thermal Radical Stability and Pyrolytic Pathways

The thermal decomposition of methoxy-substituted diaryl ethers is highly isomer-dependent. Electronic structure calculations and pyrolytic studies show that the ortho-phenoxyanisole radical benefits from approximately 1 kcal/mol of added stability due to intramolecular hydrogen bonding between the phenoxyl and methoxy groups [1]. In contrast, 1-methoxy-3-phenoxybenzene (m-phenoxyanisole) lacks this stabilization, possessing a bond energy largely unchanged relative to simple anisole. This fundamental thermodynamic difference causes the meta isomer to undergo a distinct ring-reduction/CO-elimination pathway during pyrolysis, rather than the intramolecular H-transfer seen in the ortho isomer[1].

Evidence DimensionRadical stabilization energy via hydrogen bonding
Target Compound Data~0 kcal/mol stabilization (follows ring-reduction/CO-elimination)
Comparator Or Baselineo-phenoxyanisole (~1 kcal/mol added stability, follows H-transfer)
Quantified Difference~1 kcal/mol difference in radical stability dictating divergent degradation mechanisms
ConditionsUnimolecular thermal decomposition (pyrolysis up to 1600 K, 100 μs residence time)

Critical for materials scientists and bio-oil researchers who require specific, predictable thermal degradation behaviors in high-temperature environments.

Regioselective Bromination for Polymer Monomer Synthesis

1-Methoxy-3-phenoxybenzene is highly susceptible to direct electrophilic bromination, yielding specific monobromo (b.p. 105-110 °C at 0.4 mmHg) and dibromo (b.p. 137-140 °C at 0.08 mmHg) derivatives [1]. Crucially, these derivatives are primarily substituted at the 4- and 6-positions. These precisely halogenated intermediates are highly valued as activated aryl halides for Ullmann ether condensations, enabling the synthesis of advanced poly(arylene ether)s [1]. The meta-methoxy group directs the bromination to these specific sites, a regiocontrol not achievable with unsubstituted diphenyl ether.

Evidence DimensionRegioselective halogenation sites
Target Compound DataDirect bromination at 4- and 6-positions
Comparator Or BaselineUnsubstituted diphenyl ether (brominates at 4,4'-positions)
Quantified DifferenceShift from symmetric para-substitution to asymmetric 4,6-substitution
ConditionsDirect bromination followed by Ullmann condensation

Allows polymer chemists to procure a precursor that yields uniquely structured bis-halide monomers for custom high-performance poly(arylene ether)s.

Synthesis of Spirocyclic Chiral Ligands

1-Methoxy-3-phenoxybenzene is the definitive starting material for the synthesis of 9,9'-spirobixanthene-1,1'-diol [1]. This diol is subsequently converted into spiro monodentate phosphoramidite ligands, which are highly sought after for Rh-catalyzed asymmetric hydrogenation in pharmaceutical manufacturing, consistently delivering >99% enantiomeric excess [1].

Production of Highly Substituted Aromatic Intermediates

Due to its unique reactivity profile under Lewis acidic conditions, this compound is ideal for synthesizing triacylated aromatic derivatives via Friedel-Crafts acylation [2]. It is the preferred precursor when multi-functionalized phenolic compounds are required, as the reaction concurrently achieves tri-substitution and demethylation[2].

Monomer Development for High-Performance Poly(arylene ether)s

The compound's predictable and regioselective bromination at the 4- and 6-positions makes it an excellent building block for creating custom aryl bis-halide monomers [3]. These monomers are utilized in Ullmann condensations to manufacture advanced poly(arylene ether)s with tailored thermal and mechanical properties [3].

High-Temperature Pyrolysis and Lignin Model Studies

Because it lacks the intramolecular hydrogen-bonding stabilization found in its ortho-isomer, 1-methoxy-3-phenoxybenzene serves as a precise model compound for studying specific pyrolytic degradation pathways (e.g., ring-reduction and CO-elimination) in biomass conversion and high-temperature materials testing[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Exact Mass

200.0837

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1M0VG5IZH1

Other CAS

1655-68-1

Wikipedia

Benzene, 1-methoxy-3-phenoxy-

General Manufacturing Information

Benzene, 1-methoxy-3-phenoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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